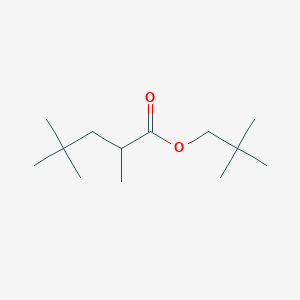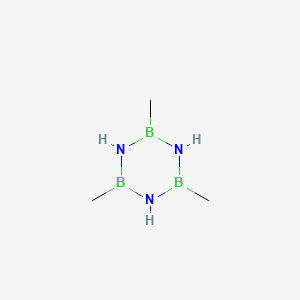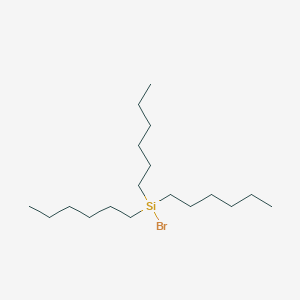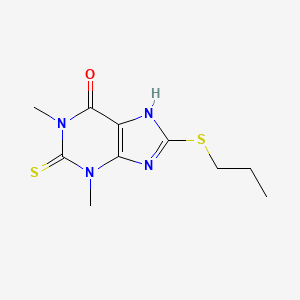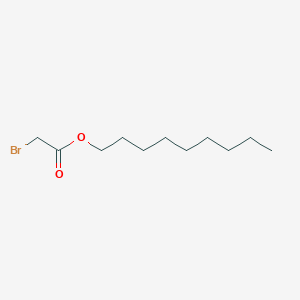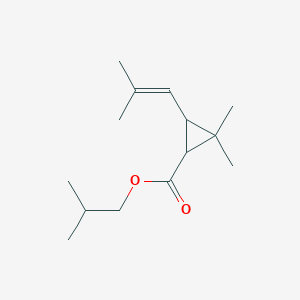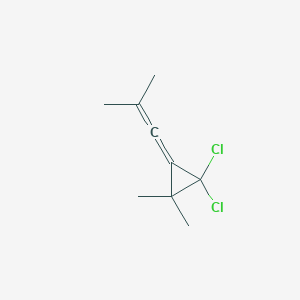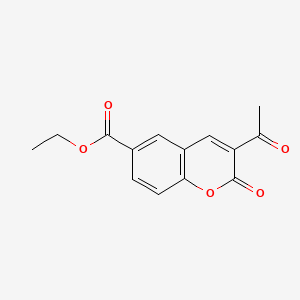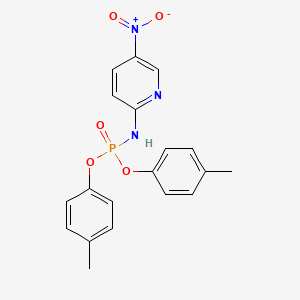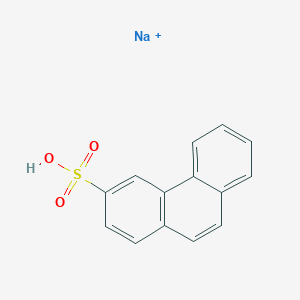![molecular formula C13H17NO3 B14738327 Ethyl 3-[(3,4-dimethylphenyl)amino]-3-oxopropanoate CAS No. 6315-45-3](/img/structure/B14738327.png)
Ethyl 3-[(3,4-dimethylphenyl)amino]-3-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[(3,4-dimethylphenyl)amino]-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a 3,4-dimethylphenyl group, and an amino group attached to a 3-oxopropanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(3,4-dimethylphenyl)amino]-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with 3,4-dimethylaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is heated to boiling, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-[(3,4-dimethylphenyl)amino]-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[(3,4-dimethylphenyl)amino]-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of ethyl 3-[(3,4-dimethylphenyl)amino]-3-oxopropanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-[(3,4-dimethylphenyl)amino]-3-oxopropanoate can be compared with similar compounds such as:
Ethyl 2-amino-4-(3,4-dimethylphenyl)-5-oxopentanoate: Similar structure but with an additional carbon in the backbone.
Ethyl 3-amino-4-(3,4-dimethylphenyl)-3-oxobutanoate: Similar structure but with a different position of the amino group.
These compounds share similar chemical properties but may differ in their reactivity and applications, highlighting the uniqueness of this compound.
Eigenschaften
CAS-Nummer |
6315-45-3 |
|---|---|
Molekularformel |
C13H17NO3 |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
ethyl 3-(3,4-dimethylanilino)-3-oxopropanoate |
InChI |
InChI=1S/C13H17NO3/c1-4-17-13(16)8-12(15)14-11-6-5-9(2)10(3)7-11/h5-7H,4,8H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
SRLMKPARLJBBBB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(=O)NC1=CC(=C(C=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






